2-phenyl-1H-indol-5-amine
Overview
Description
2-Phenyl-1H-indol-5-amine is an organic compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring system with a phenyl group attached at the 2-position and an amine group at the 5-position.
Mechanism of Action
Target of Action
2-Phenyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The interaction of this compound with its targets can result in various biological activities. For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound and their downstream effects can be diverse, given the broad-spectrum biological activities of indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific biological activity. For instance, certain indole derivatives have demonstrated anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
2-phenyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in inflammation, apoptosis, and oxidative stress, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, this compound can activate transcription factors like NF-κB, which regulates the expression of genes involved in immune and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are often metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential for adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . These transporters facilitate the compound’s uptake into cells and its distribution to various tissues, where it can exert its biological effects. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation within the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . The precise localization of this compound within cells can influence its efficacy and potential for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indol-5-amine can be achieved through various methods. One common approach involves the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . Another method includes the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Phenyl-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Phenyl-1H-indol-5-amine can be compared with other indole derivatives, such as:
2-Phenylindole: Similar structure but lacks the amine group at the 5-position.
5-Aminoindole: Similar structure but lacks the phenyl group at the 2-position.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position instead of the phenyl and amine groups.
Uniqueness: The presence of both the phenyl group at the 2-position and the amine group at the 5-position makes this compound unique, providing distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-phenyl-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQPVNUVFCTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431564 | |
Record name | 2-phenyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6855-64-7 | |
Record name | 2-phenyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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